acetic acid;phenacyl carbamimidothioate

Description

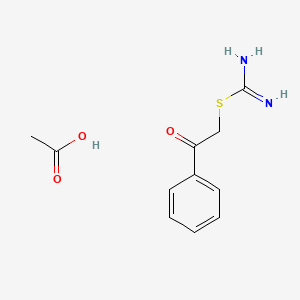

Acetic acid (CH₃COOH) is a simple carboxylic acid widely used as a solvent, catalyst, and reagent in organic synthesis. Phenacyl carbamimidothioate refers to a class of compounds derived from the reaction of phenacyl bromide (C₆H₅COCH₂Br) with carbamimidothioic acid derivatives. These compounds often feature a thioamide (-C(=S)-NH₂) group linked to a phenacyl moiety (C₆H₅COCH₂-), making them valuable intermediates in heterocyclic chemistry .

The combination of acetic acid and phenacyl carbamimidothioate is frequently observed in cyclization reactions. For example, acetic acid acts as both a solvent and proton donor in the synthesis of thiazoles, thiadiazines, and triazinones from thiosemicarbazides and phenacyl bromides . These reactions typically proceed via nucleophilic substitution, where the thioamide group attacks the α-carbon of phenacyl bromide, followed by cyclization facilitated by acetic acid .

Properties

CAS No. |

7147-63-9 |

|---|---|

Molecular Formula |

C11H14N2O3S |

Molecular Weight |

254.31 g/mol |

IUPAC Name |

acetic acid;phenacyl carbamimidothioate |

InChI |

InChI=1S/C9H10N2OS.C2H4O2/c10-9(11)13-6-8(12)7-4-2-1-3-5-7;1-2(3)4/h1-5H,6H2,(H3,10,11);1H3,(H,3,4) |

InChI Key |

XTWWNGZQHFCFRS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C1=CC=C(C=C1)C(=O)CSC(=N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;phenacyl carbamimidothioate typically involves the reaction of phenacyl bromide with carbamimidothioate in the presence of acetic acid. The reaction is carried out under reflux conditions in ethanol, with microwave irradiation to enhance the reaction rate . The reaction mechanism involves the nucleophilic addition of the carbamimidothioate to the phenacyl bromide, followed by cyclization to form the final product.

Industrial Production Methods

Industrial production of acetic acid primarily involves the carbonylation of methanol via the Monsanto process, which uses a rhodium catalyst and iodine as a promoter . This process has been further developed into the Cavita process, which offers improved efficiency and sustainability. Phenacyl carbamimidothioate derivatives are typically produced through multicomponent reactions involving phenacyl bromide and various nucleophiles .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;phenacyl carbamimidothioate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The phenacyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various heterocyclic compounds, alcohols, amines, and substituted phenacyl derivatives .

Scientific Research Applications

Acetic acid;phenacyl carbamimidothioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid;phenacyl carbamimidothioate involves its interaction with various molecular targets and pathways. The phenacyl group can act as an electrophile, reacting with nucleophiles in biological systems. The carbamimidothioate moiety can interact with enzymes and proteins, potentially inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Phenacyl-Containing Derivatives

(a) S-Substituted Phenacyl 1,3,4-Oxadiazoles

Derived from diclofenac acid, these compounds exhibit anti-inflammatory and analgesic properties. Unlike acetic acid;phenacyl carbamimidothioate, which is a synthetic intermediate, S-substituted phenacyl oxadiazoles are bioactive molecules. For instance, halogenated phenacyl derivatives showed significant protection against acetic acid-induced writhing in mice, whereas non-halogenated analogs were inactive .

(b) Phenacyl Ester Derivatives

Phenacyl esters (e.g., phenacyl benzoate) are used as photo-removable protecting groups for carboxylic acids. These lack the thioamide functionality present in carbamimidothioates but share reactivity with phenacyl bromides during synthesis .

(c) 4-Hydroxypiperidine Phenacyl Derivatives

Six substituted phenacyl derivatives of 4-hydroxypiperidine were synthesized and tested for analgesic activity. Only halogenated derivatives (e.g., 4-chlorophenacyl) showed activity against acetic acid-induced pain, highlighting the role of electron-withdrawing substituents in bioactivity .

Thioamide-Based Compounds

(a) Thiosemicarbazones

Thiosemicarbazones, synthesized from aldehydes and thiosemicarbazide in acetic acid, are precursors to carbamimidothioates. They lack the phenacyl group but share the thioamide moiety. These compounds are cyclized with phenacyl bromides to form thiazoles or thiadiazines .

(b) Thiazole Derivatives

Thymol-derived 3,4-disubstituted thiazoles are synthesized via cyclization of thiosemicarbazones with phenacyl bromides in glacial acetic acid.

Carboxylic Acid Derivatives

(a) Hydroxycinnamoyl Shikimates

These compounds, synthesized using acetic acid to remove phenacyl ester protecting groups, are structurally distinct but share the use of acetic acid in deprotection steps. Their yields (9–44%) depend on coupling efficiency, similar to challenges in carbamimidothioate synthesis .

(b) Coumarin-Thiazoline Hybrids

Reactions between 3-acetylcoumarins and phenacyl halides in acetic acid yield dihydrobenzothiazines with antinociceptive properties. Unlike carbamimidothioates, these compounds feature fused heterocyclic systems .

Comparative Data Table

Research Findings and Contradictions

- Activity of Halogenated Derivatives: Halogenated phenacyl compounds consistently show enhanced bioactivity (e.g., analgesia, anti-inflammation) compared to non-halogenated analogs, likely due to increased electrophilicity .

- Role of Acetic Acid: While acetic acid is critical in cyclization and deprotection steps, its replacement with formic acid or methanol alters reaction kinetics and product yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.